Unsubstituted Benzamide Moiety vs. Substituted Analogs: Steric and Synthetic Accessibility
CAS 898427-47-9 is the unsubstituted benzamide parent compound within the hydropyrido[3,2,1-ij]quinoline series claimed in Allergan's S1P modulator patents [1]. In contrast to its closest analogs—such as 4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide (MW 351.36) and 3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide (MW 366.41) —the absence of electron-withdrawing or electron-donating substituents on the benzamide ring of CAS 898427-47-9 (MW 306.37) provides a smaller, less lipophilic probe. This structural feature makes it the preferred starting material for late-stage diversification or for use as a control compound in SAR studies where minimal steric and electronic perturbation is desired.
| Evidence Dimension | Molecular Weight and Substituent Profile |
|---|---|
| Target Compound Data | MW = 306.365; Substituent = H (unsubstituted benzamide) |
| Comparator Or Baseline | 4-Nitro analog: MW = 351.36, Substituent = 4-NO2; 3,4-Dimethoxy analog: MW = 366.41, Substituent = 3,4-diOCH3 |
| Quantified Difference | Target compound is 44.99 Da lighter than the 4-nitro analog and 60.05 Da lighter than the 3,4-dimethoxy analog. |
| Conditions | Calculated from molecular formulae; supplier catalog specifications. |
Why This Matters
The lower molecular weight and lack of polar substituents directly impact solubility, permeability, and synthetic tractability, making CAS 898427-47-9 a more versatile starting material than its substituted counterparts.
- [1] Allergan, Inc. Therapeutically useful substituted hydropyrido [3,2,1-ij] quinoline compounds. US Patent 8,309,729 B2, issued November 13, 2012. View Source
